4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
Description
4-Butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a butoxy group at the para position. The compound’s structure integrates a 1,2-dihydropyridin-2-one ring system, which is further functionalized with a methyl group at the N1 position and a morpholine-4-carbonyl moiety at the C5 position. The butoxy substituent may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-3-4-11-30-18-7-5-16(6-8-18)20(26)23-19-14-17(15-24(2)22(19)28)21(27)25-9-12-29-13-10-25/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYSPKHIEBOJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, a structural and functional comparison with analogous compounds is provided below:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s benzamide core distinguishes it from the acetamide () and benzo[d][1,3]dioxole () analogs. The butoxy group offers moderate lipophilicity compared to the isopropylphenoxy group in the acetamide analog, which may confer better solubility .
Functional Group Impact: The morpholine-4-carbonyl group is conserved across all three compounds, suggesting a shared mechanism of action, possibly involving interactions with kinases or proteases that recognize morpholine-derived motifs. Substituents on the dihydropyridinone ring (e.g., methylthio in ) may modulate electronic properties, affecting redox stability or hydrogen-bonding capacity.
Synthetic Feasibility :
- The target compound’s simpler structure (compared to ’s multi-heterocyclic system) may favor scalable synthesis and lower production costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
